Methyl phenyl disulfide

Description

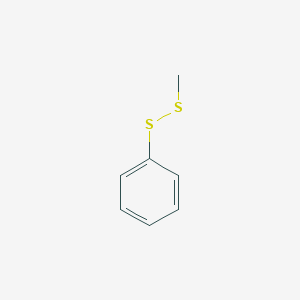

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(methyldisulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSQHVXHZCNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065719 | |

| Record name | Disulfide, methyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow liquid with powerful odour | |

| Record name | Methyl phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 to 65.00 °C. @ 2.00 mm Hg | |

| Record name | Methyl phenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Methyl phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.145-1.150 | |

| Record name | Methyl phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14173-25-2 | |

| Record name | Methyl phenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, methyl phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, methyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY4EJP36CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Methyl Phenyl Disulfide

Established Conventional Synthesis Routes

Conventional methods for the synthesis of unsymmetrical disulfides like methyl phenyl disulfide have been well-documented in chemical literature. These routes often rely on foundational reactions in sulfur chemistry, providing reliable, albeit sometimes less selective, pathways to the target molecule.

Oxidative Coupling Reactions of Thiols

The direct dehydrogenation of thiols to form disulfides through oxidative coupling is a primary method for creating the S-S bond. nih.gov This approach is valued for its high atom and step-economy as it avoids the pre-activation of thiols and generates H₂ as the sole byproduct. nih.gov A variety of oxidizing agents and catalysts have been employed to facilitate this transformation. For the synthesis of an unsymmetrical disulfide like this compound, this would typically involve the co-oxidation of methanethiol (B179389) and thiophenol. However, this can lead to a statistical mixture of three products: dimethyl disulfide, diphenyl disulfide, and the desired this compound, necessitating further purification.

Recent advancements have focused on developing milder and more selective oxidation conditions. For example, dimethyl sulfoxide (B87167) (DMSO) in the presence of hydroiodic acid (HI) has been used as an effective oxidizing system for a wide range of thiols, yielding disulfides in good to excellent yields. biolmolchem.com Another approach involves the use of air as the oxidant, often in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF), which can be significantly accelerated by ultrasound. rsc.org

| Oxidant/Catalyst | Reaction Conditions | Product Yield | Reference |

| Air/Et₃N/DMF | 80 °C, several hours | Almost quantitative | rsc.org |

| Air/Et₃N/DMF/Ultrasound | Room temperature, few minutes | Almost quantitative | rsc.org |

| DMSO/HI | Acidic conditions | Good to excellent | biolmolchem.com |

| N-anomeric amide | Mild conditions, no oxidant | Moderate to excellent | nih.gov |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange reactions represent a more controlled method for the synthesis of unsymmetrical disulfides. researchgate.net This equilibrium-driven process involves the reaction of a thiol with a disulfide, leading to the formation of a new disulfide and a new thiol. nih.gov To synthesize this compound, one could react methanethiol with diphenyl disulfide or thiophenol with dimethyl disulfide. The position of the equilibrium is influenced by factors such as the relative stability of the thiols and disulfides, and the reaction conditions.

To drive the reaction towards the desired unsymmetrical product, various catalytic systems have been developed. A notable example is the use of a PdCl₂/DMSO catalytic system, which has proven effective for the synthesis of unsymmetrical disulfides through thiol exchange with symmetrical disulfides. nih.govacs.org This method offers excellent functional group tolerance and is operationally simple. nih.govacs.org The reaction can also be promoted electrochemically, sometimes in the presence of redox mediators, which can enhance the yield of the target unsymmetrical disulfide. researchgate.net

Reactions Involving Thiolate Intermediates

Syntheses involving thiolate intermediates are fundamental in sulfur chemistry. Thiolates, being strong nucleophiles, can readily react with electrophilic sulfur species to form disulfide bonds. For the synthesis of this compound, a common strategy would involve the reaction of a methylthiolate salt (e.g., sodium methylthiolate) with an electrophilic phenylsulfur compound, or vice versa.

A typical electrophilic partner for a thiolate is a sulfenyl halide. For instance, benzenesulfenyl chloride could be reacted with sodium methylthiolate to form this compound. Conversely, methanesulfenyl chloride could be reacted with sodium thiophenolate. The choice of reagents depends on their availability and stability. These reactions are generally fast and efficient, proceeding via a nucleophilic substitution mechanism.

Advanced and Selective Synthesis Approaches

More recent synthetic strategies have focused on achieving higher selectivity and milder reaction conditions, often employing novel catalytic systems or activation methods.

N-Heterocyclic Carbene (NHC)-Mediated Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of chemical transformations, including those involving sulfur compounds. While direct NHC-mediated synthesis of this compound is not extensively detailed, the principles of NHC catalysis can be applied. NHCs are known to react with elemental sulfur to form NHC-sulfur adducts, which can then act as sulfur transfer agents.

In the context of disulfide synthesis, NHCs could potentially mediate the coupling of different thiol-derived species. For instance, an NHC could activate a thiol to form a reactive intermediate that is then intercepted by another thiol or a disulfide. Research in this area has explored the use of NHCs in modulating the reactivity of metal catalysts used in cross-coupling reactions, which could be adapted for selective S-S bond formation. nih.gov

Visible Light-Promoted Coupling Strategies

Photocatalysis using visible light has gained significant traction as a green and sustainable method for promoting chemical reactions. researchgate.net In the realm of disulfide synthesis, visible light can be used to generate thiyl radicals from thiols, which can then couple to form the disulfide bond. This approach can be particularly useful for the synthesis of unsymmetrical disulfides if the radical generation can be controlled.

Visible-light-promoted strategies often employ a photocatalyst that absorbs light and initiates the desired chemical transformation. These methods can proceed under mild, room-temperature conditions and often exhibit high functional group tolerance. researchgate.net For the synthesis of this compound, a visible-light-mediated cross-coupling of methanethiol and thiophenol could potentially be achieved with high selectivity by carefully choosing the photocatalyst and reaction conditions to favor the formation of the unsymmetrical product over the symmetrical homocoupling products.

Catalyst-Free and Additive-Free Protocols for Unsymmetrical Disulfides

The direct synthesis of unsymmetrical disulfides without the aid of catalysts or additives represents a significant advancement in chemical synthesis, offering a streamlined and purer approach to these molecules. A notable development in this area is the use of N-anomeric amides to facilitate the conversion of thiols into sulfur radicals. This process efficiently leads to the formation of symmetrical disulfides without the need for an external oxidant or any additives. The protocol is distinguished by its mild reaction conditions, tolerance of various functional groups, and the generation of moderate to excellent yields. nih.gov This radical-based strategy provides a valuable pathway for creating S–S bonds through homocoupling, which can be conceptually extended to the synthesis of unsymmetrical disulfides like this compound through controlled cross-coupling reactions of the appropriate thiols.

Another approach that minimizes the use of external reagents is the oxidative coupling of thiols in the bio-based solvent ethyl lactate (B86563). This green solvent has been shown to effectively mediate the transformation of thiols into a diverse range of disulfides with high efficiency, completely eliminating the need for any catalyst or additive. The inherent properties of ethyl lactate appear to promote the reaction, showcasing the potential of solvent choice to drive chemical transformations.

Furthermore, solvent-free synthesis methods have been developed for producing unsymmetrical disulfides. These reactions, which may involve a base, proceed by reacting thiosulfonates with thiols. By eliminating the solvent, these methods can prevent the disproportionation of the desired unsymmetrical disulfide into symmetrical byproducts, a common side reaction in solution-phase synthesis. This technique is particularly effective for creating highly pure diaryl-substituted unsymmetrical disulfides.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound, focusing on reducing the environmental impact of chemical processes. These strategies include the use of alternative energy sources, environmentally benign solvents, and cleaner oxidative methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com For the synthesis of disulfides, microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving reaction yields and product purity. mdpi.comnih.gov This rapid, localized heating minimizes the formation of byproducts and allows for reactions to be conducted under milder conditions. mdpi.com

In the context of disulfide bond formation, microwave-assisted heating has been successfully applied to the synthesis of disulfide-rich peptides, demonstrating its efficacy in creating complex molecules with high efficiency. nih.govnih.gov The principles of this technology are directly applicable to the synthesis of smaller molecules like this compound. The use of microwave energy can facilitate the reaction between a phenyl thiol derivative and a methylating agent, leading to a more energy-efficient and time-saving process. Moreover, microwave-assisted synthesis is often compatible with solvent-free conditions or the use of green solvents, further enhancing its environmental credentials.

Table 1: Comparison of Conventional vs. Microwave-Assisted Disulfide Synthesis This is an illustrative table based on general findings in the literature.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Reaction Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Byproduct Formation | Common | Minimized |

Ultrasound-Mediated Synthetic Approaches

Ultrasound has been identified as another effective alternative energy source for promoting chemical reactions, including the synthesis of disulfides. Sonication, the application of ultrasound energy to a reaction mixture, can significantly accelerate reaction rates. For instance, the oxidation of thiols to disulfides, which may take several hours under conventional heating, can be completed in just a few minutes with the aid of ultrasound. rsc.org

One notable application is the efficient synthesis of symmetrical disulfides through the air oxidation of thiols in the presence of triethylamine in DMF. This reaction is markedly accelerated by ultrasound, providing almost quantitative yields at room temperature. rsc.org This method is effective for a wide range of thiols, including aromatic, heteroaromatic, and alkyl thiols. rsc.org

More recently, an ultrasound-assisted method for the aerobic oxidative coupling of thiols has been developed using a recyclable ionic liquid as a catalyst in water. researchgate.net This green approach allows for the clean conversion of various thiols, including those with both electron-donating and electron-withdrawing substituents, into their corresponding disulfides in excellent yields at room temperature. researchgate.net The combination of ultrasonic irradiation, a green solvent, and a recyclable catalyst exemplifies a highly sustainable synthetic protocol that could be adapted for the synthesis of this compound.

Table 2: Ultrasound-Assisted Synthesis of Diphenyl Disulfide from Thiophenol Data adapted from a study on the sonication-accelerated oxidation of thiols.

| Conditions | Time | Yield | Reference |

|---|---|---|---|

| Et3N, DMF, 80°C, Air | 4 hours | 98% | rsc.org |

| Et3N, DMF, Ultrasound, RT, Air | 5 minutes | 99% | rsc.org |

Utilization of Green Solvents (e.g., Water)

The replacement of volatile and often toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of this compound precursors has been successfully demonstrated in aqueous systems. For example, a patented method describes the preparation of phenyl methyl sulfide (B99878) through the methylation of thiophenol or its sodium salt with dimethyl carbonate in a liquid-liquid two-phase system where water serves as the solvent.

Furthermore, the aforementioned ultrasound-assisted aerobic oxidative coupling of thiols to disulfides effectively utilizes water as the solvent, demonstrating the feasibility of conducting disulfide bond formation in an aqueous medium. researchgate.net The development of water-soluble catalysts and reagents is key to expanding the scope of aqueous synthesis for compounds like this compound, which have limited water solubility.

Eco-Friendly Oxidative Transformations

The choice of an oxidizing agent is critical in determining the environmental footprint of a synthesis. Traditional methods for the oxidative coupling of thiols often employ stoichiometric amounts of heavy metals or harsh oxidants, which generate significant waste. Modern, eco-friendly approaches prioritize the use of clean oxidants, with molecular oxygen from the air being the most ideal.

As highlighted in the section on ultrasound-mediated synthesis, the use of air as the primary oxidant for the conversion of thiols to disulfides is a viable and highly green strategy. rsc.orgresearchgate.net This approach produces water as the only byproduct, aligning perfectly with the principles of sustainable chemistry.

Another environmentally conscious method involves the use of dimethyl sulfoxide (DMSO) as an oxidant, often in the presence of an acid catalyst like hydroiodic acid (HI). biolmolchem.com This system has been shown to efficiently convert a wide range of aromatic and aliphatic thiols into their corresponding disulfides in good to excellent yields. biolmolchem.com While not as clean as air oxidation, the use of DMSO, a relatively benign solvent and reagent, represents a greener alternative to many traditional metal-based oxidants. These eco-friendly oxidative methods are highly suitable for the synthesis of this compound from thiophenol and a methyl thiol source.

Reactivity and Reaction Mechanisms of Methyl Phenyl Disulfide

Fundamental S-S Bond Cleavage Pathways

The cleavage of the sulfur-sulfur (S-S) bond is a fundamental aspect of the reactivity of methyl phenyl disulfide. This process can occur through two primary mechanisms: homolytic cleavage, which involves the formation of radicals, and heterolytic cleavage, which results in the formation of ionic species.

Homolytic cleavage of the S-S bond in disulfides results in the formation of two thiyl radicals. mdpi.comnih.gov This process can be initiated by heat or light. nih.gov In the context of protein degradation, thiyl radicals can be generated photochemically through the direct homolytic cleavage of a disulfide bond or via a one-electron reduction of the bond. nih.gov

The formation of thiyl radicals is a key step in many chemical transformations. For instance, in a biomimetic electrochemical study, the electrogenerated Ni(I) complex reduces diphenyl disulfide to thiophenol and a thiophenyl radical. rsc.org This thiyl radical can then participate in further reactions, such as addition to phenylacetylene (B144264). rsc.org

The propensity for homolytic cleavage is related to the S-S bond dissociation energy. While the S-H bond is relatively weak with a bond dissociation energy of 365 kJ/mol, making thiols good precursors for thiyl radicals, the S-S bond in disulfides can also be cleaved to generate these reactive intermediates. mdpi.com

A direct substitution reaction by a radical at the sulfur atom, known as an S H 2 reaction, is a favored pathway for S-S bond cleavage. nih.gov This mechanism involves a direct attack of a radical on one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new sulfur-radical bond and a thiyl radical. nih.gov

Heterolytic cleavage of the S-S bond involves the unequal sharing of the bonding electrons, resulting in the formation of a sulfenium cation (RS+) and a thiolate anion (RS-). This type of cleavage is often facilitated by the presence of nucleophiles or electrophiles.

Nucleophilic attack on one of the sulfur atoms of the disulfide bond can lead to its cleavage. This is a common reaction for disulfides and is exemplified by their reduction with various reagents. wikipedia.org The reaction proceeds via a second-order nucleophilic substitution (S N 2)-type mechanism, where the attacking nucleophile and the two sulfur atoms of the disulfide bond align at an angle of approximately 180°. researchgate.netresearchgate.net

Frustrated Lewis pairs (FLPs) have been shown to effect the heterolytic cleavage of disulfides. nih.gov For example, the reaction of diphenyl disulfide with certain phosphine-borane FLPs results in the formation of zwitterionic phosphonium (B103445) borates, indicating a clear heterolytic cleavage of the S-S bond. nih.gov

Electrophilic attack can also promote the heterolytic cleavage of the disulfide bond. In this case, an electrophile attacks one of the sulfur atoms, making it more susceptible to nucleophilic attack or facilitating the departure of a thiolate anion.

Oxidative Reactions of this compound

The sulfur atoms in this compound are in a low oxidation state and are therefore susceptible to oxidation. A variety of oxidizing agents can be used to oxidize this compound, leading to the formation of products with sulfur in higher oxidation states.

Peroxy acids are common reagents for the selective oxidation of disulfides. mdpi.com The oxidation of a disulfide with one equivalent of a peroxy acid typically yields a thiosulfinic S-ester (a thiolsulfinate). mdpi.com Further oxidation of the thiosulfinic S-ester with another equivalent of the peroxy acid can then produce a thiosulfonic S-ester (a thiolsulfonate).

The selective oxidation of sulfides to sulfoxides is a well-established transformation. mdpi.comresearchgate.netmdpi.com For example, methyl phenyl sulfide (B99878) can be oxidized to methyl phenyl sulfoxide (B87167) with high selectivity using hydrogen peroxide in various solvent systems. researchgate.netmdpi.com While this is the oxidation of a sulfide, the principles of controlling the oxidation state of sulfur are relevant to the oxidation of disulfides.

The synthesis of unsymmetrical disulfides can sometimes be achieved through reactions involving thiosulfonates. For instance, the reaction of benzenethiosulfonates with thioacetates can yield unsymmetrical disulfides. researchgate.net This highlights the role of thiosulfonates as intermediates in sulfur chemistry.

| Oxidizing Agent | Initial Product | Further Oxidation Product |

|---|---|---|

| Peroxy Acid (1 equiv.) | Thiosulfinic S-ester | Thiosulfonic S-ester |

Electrocatalytic methods can also be employed for the oxidation of sulfur compounds. While specific details on the electrocatalytic oxidation of this compound are not prevalent in the provided search results, the principles of electrocatalytic oxidation of related compounds like methyl phenyl sulfide are informative. The oxidative coupling of methyl phenyl sulfide can be achieved using an oxovanadium complex, proceeding via sulfonium (B1226848) ion formation. acs.org This suggests that electrochemical methods could potentially be used to generate reactive intermediates from this compound that could then undergo further reactions.

Reductive Transformations of this compound

The S-S bond in this compound can be readily cleaved by reducing agents. This reductive cleavage is a characteristic reaction of disulfides and results in the formation of two thiol molecules.

A variety of reducing agents can be employed for this transformation. Common laboratory reducing agents such as sodium borohydride (B1222165) and super hydride are effective for the reduction of disulfides like diphenyl disulfide. wikipedia.org The reduction of diphenyl disulfide with alkali metals (Li, Na, K) yields the corresponding metal thiolates. wikipedia.org

The products of this reduction, thiolates, are potent nucleophiles and can be used in a variety of subsequent synthetic transformations. wikipedia.org For example, they can react with alkyl halides to form thioethers. wikipedia.org Protonation of the thiolate will yield the corresponding thiol. wikipedia.org

| Reducing Agent | Product |

|---|---|

| Sodium borohydride | Thiolates |

| Super hydride | Thiolates |

| Alkali Metals (Li, Na, K) | Metal Thiolates |

Reductive Cleavage by Nucleophilic Species

The sulfur-sulfur bond in this compound is susceptible to cleavage by a variety of nucleophiles. This process, known as reductive cleavage, is a fundamental reaction of disulfides. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the sulfur atoms, leading to the breaking of the S-S bond. researchgate.netub.edu

A common class of nucleophiles used for this purpose are phosphines, such as triphenylphosphine (B44618). The reaction of an aryl disulfide with triphenylphosphine in the presence of water results in the formation of the corresponding thiol and triphenylphosphine oxide. researchgate.netacs.org The kinetics of this reaction are typically second-order, and the rate-determining step is the initial nucleophilic attack of the phosphine (B1218219) on a sulfur atom. researchgate.net The reaction is sensitive to the electronic effects of substituents on the aryl ring, with electron-withdrawing groups generally increasing the reaction rate. acs.org

Thiolate anions are also effective nucleophiles for the reductive cleavage of disulfides in a process known as thiol-disulfide exchange. nih.govlibretexts.org This is a reversible reaction where a thiolate anion attacks a disulfide bond, forming a new disulfide and a new thiolate. The equilibrium of this reaction is influenced by the relative stabilities of the thiols and disulfides involved. The rate of thiol-disulfide exchange is dependent on the pKa of the attacking thiol, with lower pKa values leading to a faster reaction due to the higher concentration of the more nucleophilic thiolate anion at a given pH. nih.gov

The general mechanism for nucleophilic cleavage can be depicted as follows:

Nu:⁻ + R-S-S-R' → [Nu--S(R)--S-R']⁻ → Nu-S-R + R'-S⁻

Where Nu:⁻ represents the nucleophile, and R and R' are the methyl and phenyl groups, respectively.

Interactive Table: Nucleophilic Cleavage Agents and Products

| Nucleophile | Reagent Example | Product from this compound |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Thiophenol (PhSH), Methylthiol (CH₃SH), Triphenylphosphine oxide (Ph₃PO) |

| Thiolate | Sodium thiophenolate (PhSNa) | Diphenyl disulfide (PhSSPh), Methylthiol (CH₃SH) |

Metal-Mediated Reductions

Various metal reagents can facilitate the reductive cleavage of the disulfide bond in this compound. These reactions often proceed through different mechanisms compared to nucleophilic cleavage and can offer alternative selectivities.

Lanthanide-based reagents, for instance, have been employed in disulfide reductions. Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can effectively reduce disulfides to their corresponding thiols. The mechanism is believed to involve the transfer of two electrons from two equivalents of SmI₂ to the disulfide, leading to the cleavage of the S-S bond and the formation of two thiolates, which are subsequently protonated.

Recent research has also explored the use of lanthanide clusters as catalysts for the aerobic oxidation of thiols to disulfides, a process that is the reverse of reduction. nih.gov While this is not a reduction method, it highlights the interaction of lanthanides with sulfur compounds. For instance, a samarium-oxo cluster (Sm-OC) has been shown to be an effective and recyclable catalyst for the chemoselective aerobic oxidation of a wide range of thiols to their corresponding disulfides with excellent yields. nih.gov

Furthermore, transition metal complexes can react with disulfides. For example, the chromium radical complex ·Cr(CO)₃C₅Me₅ reacts with both phenyl disulfide and methyl disulfide via an oxidative addition mechanism. acs.org The reaction with phenyl disulfide follows a second-order mechanism where the rate-determining step is the attack of the chromium radical on the sulfur-sulfur bond. acs.org This attack results in the formation of a chromium thiolate and a thiyl radical. acs.org In contrast, methyl disulfide reacts via a third-order mechanism, suggesting a different transition state. acs.org

Disulfide Exchange (Metathesis) Reactions

Disulfide exchange, or metathesis, is a reaction in which the sulfur atoms of two different disulfide molecules are swapped. This process can be initiated by various stimuli, including radicals and catalysts.

Radical-Mediated Exchange Mechanisms

Thiyl radicals (RS•) are key intermediates in radical-mediated disulfide exchange. wikipedia.orgnih.gov These radicals can be generated from disulfides through homolytic cleavage of the S-S bond, which can be induced by heat or light (photolysis). nih.govmdpi.com Once formed, a thiyl radical can attack a disulfide bond in an SH2 (homolytic substitution) reaction, leading to the formation of a new disulfide and a new thiyl radical, thus propagating a chain reaction. nih.gov

The photolysis of unsymmetrical disulfides like this compound can lead to disproportionation, forming the symmetrical disulfides, dimethyl disulfide and diphenyl disulfide. This occurs through the initial formation of methylthiyl and phenylthiyl radicals, which can then recombine in various combinations.

The general mechanism for radical-mediated disulfide exchange is as follows:

Initiation: R-S-S-R' → R-S• + R'-S•

Propagation: R-S• + R''-S-S-R''' → R-S-S-R'' + R'''-S•

Termination: Recombination of radicals (e.g., 2 R-S• → R-S-S-R)

The stability of the thiyl radicals involved can influence the rate and equilibrium of the exchange process. rsc.org For instance, the pairing of a more stable radical-forming thiol with a less stable radical-forming disulfide can significantly impact the reaction kinetics. rsc.org

Catalyst-Enhanced Exchange Processes

Disulfide exchange reactions can be significantly accelerated by the presence of catalysts. Both acids and bases can catalyze this process.

Base-catalyzed exchange typically involves the formation of a thiolate anion, which then acts as a nucleophile to attack a disulfide bond, as described in the reductive cleavage section. nih.govresearchgate.net The presence of a base increases the concentration of the highly nucleophilic thiolate, thereby increasing the reaction rate.

Acid-catalyzed exchange , on the other hand, is thought to proceed through the formation of a sulfenium ion (RS⁺). acs.org Protonation of one of the sulfur atoms in the disulfide bond makes it more electrophilic and susceptible to nucleophilic attack by another disulfide molecule. This mechanism is particularly relevant in acidic conditions where the concentration of thiolate anions is negligible. acs.org

Certain transition metal complexes can also catalyze disulfide exchange. For example, phosphine-free cationic rhodium(I) complexes have been shown to be effective catalysts for this reaction, allowing for the convenient synthesis of unsymmetrical disulfides. acs.org

Neighboring Group Participation in Disulfide Reactivity

Neighboring group participation (NGP), also known as anchimeric assistance, occurs when a functional group within the reacting molecule influences the reaction rate or stereochemistry by interacting with the reaction center. wikipedia.orgdalalinstitute.com In the context of disulfide reactivity, a nearby functional group can act as an internal nucleophile, attacking one of the sulfur atoms of the disulfide bond.

This intramolecular attack can lead to the formation of a cyclic intermediate, which may be more reactive towards an external nucleophile than the original acyclic disulfide. For NGP to be effective, the participating group must be positioned in such a way that it can readily form a low-strain cyclic transition state, typically a five- or six-membered ring. libretexts.org

While specific examples involving this compound are not extensively detailed in the provided context, the principle of NGP is a fundamental concept in organic chemistry that can apply to appropriately substituted disulfide compounds. dalalinstitute.com The sulfur atom itself, with its lone pairs of electrons, can act as a neighboring group. For example, the hydrolysis of bis(2-chloroethyl) sulfane is significantly faster than that of a typical primary alkyl chloride due to the participation of the sulfur atom in forming a cyclic sulfonium ion intermediate. dalalinstitute.com

Kinetic and Thermodynamic Investigations of Reaction Pathways

The study of the kinetics and thermodynamics of reactions involving this compound provides valuable insights into the mechanisms and feasibility of its various transformations.

Kinetic studies focus on the rates of reaction and how they are influenced by factors such as concentration, temperature, and solvent. For example, the nucleophilic cleavage of aryl disulfides by triphenylphosphine has been shown to follow second-order kinetics. acs.org The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constants. These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state. For the reaction of the ·Cr(CO)₃C₅Me₅ radical with phenyl disulfide, the activation enthalpy is +10.2 kcal/mol, and the activation entropy is -24.4 cal/(mol·deg). acs.org In contrast, the reaction with methyl disulfide has a negative activation enthalpy of -0.2 kcal/mol and a more negative activation entropy of -47 cal/(mol·deg), indicating different mechanisms. acs.org

Thermodynamic investigations provide information about the energy changes that occur during a reaction, determining the position of the equilibrium. The enthalpy of reaction (ΔH) for the reaction of ·Cr(CO)₃C₅Me₅ with phenyl and methyl disulfides has been measured by solution calorimetry to be -13.3 kcal/mol and -11.2 kcal/mol, respectively. acs.org These exothermic values indicate that the formation of the chromium-sulfur bond is an energetically favorable process. From these data, the strength of the Cr-SPh and Cr-SMe bonds can be estimated to be 35 and 43 kcal/mol, respectively. acs.org

The thermodynamics of thiol-disulfide exchange are governed by the relative stabilities of the reactants and products. researchgate.netnih.gov The equilibrium constant for the exchange reaction is related to the standard free energy change (ΔG°), which is influenced by the redox potentials of the participating thiols and disulfides.

Interactive Table: Kinetic and Thermodynamic Data for Selected Reactions

| Reaction | Reactant(s) | Kinetic Parameter | Value | Thermodynamic Parameter | Value |

|---|---|---|---|---|---|

| Oxidative Addition | ·Cr(CO)₃C₅Me₅ + PhSSPh | k (298 K) | 1.3 M⁻¹s⁻¹ | ΔH | -13.3 kcal/mol |

| Oxidative Addition | ·Cr(CO)₃C₅Me₅ + MeSSMe | k (298 K) | 393 M⁻²s⁻¹ | ΔH | -11.2 kcal/mol |

| Oxidative Addition | ·Cr(CO)₃C₅Me₅ + PhSSPh | ΔH‡ | +10.2 kcal/mol | Cr-SPh Bond Strength | 35 kcal/mol |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds. For methyl phenyl disulfide, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon environments, while advanced techniques can offer deeper insights into the molecular connectivity.

For this compound, the introduction of a second sulfur atom is expected to slightly alter the electronic environment and thus the chemical shifts. The protons on the phenyl ring would likely still reside in the aromatic region, with potential minor shifts due to the -S-S-CH₃ group. The methyl protons, now in a disulfide linkage, would also experience a different shielding effect, and their chemical shift may vary from that observed in methyl phenyl sulfide (B99878).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | ~ 7.2 - 7.6 | Multiplet |

| Methyl Protons | ~ 2.4 | Singlet |

Note: The data in this table is predicted based on the analysis of similar compounds and is intended for illustrative purposes.

In this compound, the carbon skeleton is similar, and the ¹³C NMR spectrum is expected to show a signal for the methyl carbon and a series of signals for the aromatic carbons. The chemical shift of the ipso-carbon will be influenced by the disulfide bond, and the other aromatic carbons will also experience slight shifts in their resonance frequencies compared to methyl phenyl sulfide.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-S-S-CH₃) | ~ 20 - 30 |

| Aromatic Carbons (C-H) | ~ 125 - 130 |

| Aromatic Carbon (C-S) | ~ 135 - 140 |

Note: The data in this table is predicted based on the analysis of similar compounds and is intended for illustrative purposes.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the complete structural assignment of molecules. While specific studies applying these techniques to this compound were not found, their general application would be invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons, which in the case of this compound, would primarily show correlations among the protons on the phenyl ring. An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the protonated carbons in the molecule. Finally, an HMBC spectrum would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be particularly useful in confirming the connectivity between the methyl group and the disulfide bridge, and between the disulfide bridge and the phenyl ring.

Vibrational Spectroscopy

The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the different vibrational modes of the molecule. spectrabase.com The spectrum can be analyzed by considering the contributions from the phenyl group and the methyl disulfide moiety.

Key vibrational modes observed in the FTIR spectrum include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, these bands are characteristic of the C-H bonds on the phenyl ring.

C-C stretching within the aromatic ring: These vibrations usually appear in the 1400-1600 cm⁻¹ region.

S-S stretching: The disulfide bond has a characteristic stretching vibration that is expected to be weak in the infrared spectrum and is often difficult to observe. It typically appears in the region of 400-600 cm⁻¹.

C-S stretching: The stretching vibration of the carbon-sulfur bond is expected in the range of 600-800 cm⁻¹.

CH₃ vibrations: The methyl group will have characteristic symmetric and asymmetric stretching and bending vibrations.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-S Stretch | 600 - 800 |

| S-S Stretch | 400 - 600 (Weak) |

Source: Data compiled from the NIST WebBook. spectrabase.com

Raman spectroscopy is particularly useful for observing non-polar bonds, making it an excellent technique for studying the S-S bond in disulfides. While a specific Raman spectrum for this compound was not found in the search results, the key feature to expect would be a strong signal for the S-S stretching vibration. This band typically appears in the 400-550 cm⁻¹ region for organic disulfides and is often more intense in the Raman spectrum compared to the FTIR spectrum.

Other expected Raman signals would include those from the aromatic ring vibrations and the C-S stretching mode. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.

Table 4: Expected Key Raman Shifts for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S-S Stretch | 400 - 550 |

| C-S Stretch | 600 - 800 |

| Aromatic Ring Vibrations | Various |

Note: The data in this table is based on general frequencies for disulfide bonds and related structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and probing the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 156.3 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, charged fragments and neutral radicals. chemguide.co.uk Common fragmentation pathways for organosulfur compounds often involve the cleavage of carbon-sulfur and sulfur-sulfur bonds. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles suggest that fragments corresponding to the loss of a methyl group (CH3•) or a thiyl radical (HS•) would be expected. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Advanced techniques like tandem mass spectrometry (MS/MS) can further characterize the fragmentation process by isolating a specific ion and inducing further fragmentation. nih.govnih.gov This method is particularly useful for complex molecules and can provide unambiguous structural details.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.01402 | 125.7 |

| [M+Na]+ | 178.99596 | 134.5 |

| [M-H]- | 154.99946 | 129.6 |

| [M+NH4]+ | 174.04056 | 147.6 |

| [M+K]+ | 194.96990 | 130.8 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.chlibretexts.org For this compound, the presence of the phenyl ring and the sulfur-sulfur bond gives rise to characteristic absorptions in the UV region.

Aromatic disulfides typically exhibit absorption bands resulting from π → π* and n → σ* transitions. libretexts.orgescholarship.orgyoutube.com The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding π* orbitals. The n → σ* transitions involve the promotion of non-bonding electrons, such as those on the sulfur atoms, to antibonding σ* orbitals associated with the S-S or C-S bonds. The wavelength of maximum absorbance (λmax) for disulfides is sensitive to the electronic environment and the dihedral angle of the C-S-S-C bond. nih.gov For aromatic disulfides, these absorptions can be influenced by substituents on the aromatic ring. escholarship.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific XRD data for this compound was not found in the search results, the crystal structure of a related compound, diphenyl disulfide, provides insight into the likely solid-state conformation. Organic disulfides, including diphenyl disulfide, typically adopt a non-planar C-S-S-C core with a dihedral angle of approximately 85°. wikipedia.org This non-planar arrangement is a common feature of disulfides and influences their chemical and physical properties. XRD analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. psu.edu In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS analysis would reveal the presence of carbon and sulfur. The high-resolution spectrum of the S 2p region would be of particular interest. The S 2p peak is a doublet due to spin-orbit coupling (2p3/2 and 2p1/2). thermofisher.com The binding energy of the S 2p peak can distinguish between different sulfur oxidation states and chemical environments, such as thiols, sulfides, and disulfides. thermofisher.comresearchgate.net For instance, the binding energy for a disulfide would be distinct from that of a thiol (R-SH). thermofisher.com Similarly, the C 1s spectrum would show contributions from the carbon atoms in the phenyl ring and the methyl group, with slight shifts in binding energy reflecting their different chemical environments.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, SO2) are collected and quantified.

For this compound (C7H8S2), the theoretical elemental composition is:

Carbon (C): 53.80%

Hydrogen (H): 5.16%

Sulfur (S): 41.04%

Experimental results from elemental analysis are compared to these theoretical values to verify the purity and empirical formula of the synthesized compound. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and stoichiometry.

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl phenyl disulfide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide valuable information about the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and spectroscopic properties. These calculations can determine key electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The molecular geometry of this compound can also be optimized using DFT methods. These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, the C-S, S-S, and S-C bond lengths, as well as the C-S-S and S-S-C bond angles, define the core structure of the molecule. The dihedral angle between the phenyl ring and the C-S-S plane is a critical parameter that influences the molecule's conformational preferences.

While specific DFT studies exclusively focused on this compound are not abundant in the literature, data from related molecules and general principles of quantum chemistry allow for an estimation of its properties. The table below presents a hypothetical set of DFT-calculated geometric parameters for this compound, based on typical values for similar organosulfur compounds.

| Parameter | Calculated Value (B3LYP/6-31G*) |

| C(phenyl)-S Bond Length | 1.78 Å |

| S-S Bond Length | 2.04 Å |

| S-C(methyl) Bond Length | 1.82 Å |

| C-S-S Bond Angle | 104.5° |

| S-S-C Bond Angle | 103.0° |

| C-S-S-C Dihedral Angle | 85.0° |

This table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for precise data.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be used to determine a range of properties, including its dipole moment, polarizability, and vibrational frequencies. These calculated properties can be compared with experimental data, where available, to validate the computational models.

The presence of rotatable bonds in this compound, specifically the C(phenyl)-S and S-C(methyl) bonds, gives rise to different possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

A key aspect of the conformational analysis of disulfides is the rotation around the S-S bond. A study on dimethyl disulfide using ab initio methods revealed that the barrier to rotation around the disulfide bridge is twofold in nature. The calculated values for the cis and trans barriers ranged from 12.68 to 16.49 kcal/mol and 6.23 to 8 kcal/mol, respectively, depending on the basis set and input geometry. While this study was on a related molecule, it provides insight into the energetic landscape of the disulfide bond rotation that would be present in this compound as well.

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping out the PES for the rotation around the key bonds in this compound, computational chemists can identify the minimum energy conformations (stable isomers) and the transition states (energy maxima) that connect them. This provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. Theoretical investigations into the rotational barriers of methyl-sized molecular rotators have shown that van der Waals interactions can significantly influence these barriers. nih.gov

Elucidation of Reaction Mechanisms via Computational Models

Computational models are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to identify intermediates, transition states, and the energetic profiles of different reaction routes.

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which is a key determinant of the reaction rate.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for understanding the feasibility of a proposed reaction mechanism. For instance, in a reaction involving the cleavage of the S-S bond in this compound, computational analysis could identify the transition state structure for this bond-breaking event and calculate the associated energy barrier. A study on the reaction of phenyl and methyl disulfide with a chromium-centered radical provides insights into the different mechanisms for the oxidative addition of alkyl and aryl disulfides. acs.org The study found that phenyl disulfide reacts via a second-order mechanism, while methyl disulfide follows a third-order mechanism with a termolecular transition state. acs.org These findings highlight the influence of the substituent (phenyl vs. methyl) on the reaction pathway.

The enthalpies of reaction for the interaction of a chromium radical with phenyl and methyl disulfide were measured to be -13.3 ± 1.5 kcal/mol and -11.2 ± 1.2 kcal/mol, respectively. acs.org These experimental values can be compared with computationally derived energy barriers to validate the theoretical models.

For example, a study on the reaction of phenyl disulfide with a chromium hydride complex indicated a radical chain process involving the chromium radical and the phenylthiyl radical (PhS•). acs.org This demonstrates the importance of considering radical pathways in the reactions of aryl disulfides. Computational simulations of such pathways would involve mapping the potential energy surface for the radical reactions and identifying the key intermediates and transition states.

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Computational methods are instrumental in understanding these interactions and predicting crystal structures.

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy packing arrangements of a molecule in a crystal lattice, starting only from its 2D chemical diagram. This process involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energy.

For organosulfur compounds, particularly those with conformational flexibility like disulfides, accurate energy calculations are crucial. High-level quantum mechanical methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are often employed to achieve the necessary accuracy nih.gov. For instance, in studies of structurally similar molecules like di-p-tolyl disulfide, computational approaches have been used to screen and optimize potential crystal structures nih.gov. The process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.

Structure Generation: Packing the low-energy conformers into various common space groups to generate thousands of hypothetical crystal structures.

Lattice Energy Minimization: Optimizing the geometry of these hypothetical structures and calculating their lattice energies.

A key aspect of modern CSP is the calculation of Gibbs free energy, which incorporates temperature and entropy effects, providing a more accurate prediction of crystal stability under specific conditions than lattice energy alone nih.gov. By comparing the calculated free energies of different predicted polymorphs, researchers can construct a crystal energy landscape to identify the most thermodynamically stable form nih.gov. While specific CSP studies on this compound are not extensively documented in the reviewed literature, these established methodologies would be directly applicable to predict its solid-state structure and polymorphism.

Table 1: Key Methodologies in Crystal Structure Prediction for Disulfide Compounds

| Computational Method | Purpose in CSP | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular and crystal structures; Calculation of electronic energy. | Used for geometry optimization and calculating enthalpy and entropy contributions to free energy nih.gov. |

| Møller–Plesset Perturbation Theory (MP2) | Provides a higher level of accuracy for electronic energy calculations, especially for intermolecular interactions. | Used for single-point energy recalculations on DFT-optimized structures to refine lattice energy rankings nih.gov. |

| Gibbs Free Energy Calculation | Determines the thermodynamic stability of polymorphs by including temperature and entropy. | Ranks the stability of predicted and experimental crystal structures to identify the global minimum on the energy landscape nih.gov. |

Noncovalent interactions (NCIs) are critical in determining the structure and stability of molecular crystals. For this compound, key interactions include van der Waals forces, π-π stacking between phenyl rings, and sulfur-aromatic (S-π) interactions rsc.orgresearchgate.net. The sulfur atom in a disulfide bond can interact favorably with the electron cloud of an aromatic ring, influencing molecular conformation and crystal packing rsc.orgnih.gov.

Noncovalent Interaction Plot (NCIPLOT) is a powerful computational tool used to visualize and characterize these weak interactions in 3D space. It is based on the analysis of the electron density (ρ) and its reduced density gradient (RDG). The method plots the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density rsc.org.

Attractive interactions , such as hydrogen bonds and favorable S-π contacts, are identified by large, negative values of sign(λ₂)ρ, typically appearing as green or blue surfaces in the 3D plot.

Repulsive interactions (steric clashes) correspond to large, positive values and are often colored red.

Weak van der Waals interactions are characterized by values near zero and appear as broad, greenish surfaces.

An NCIPLOT analysis of a this compound dimer or crystal structure would reveal the specific regions of intermolecular contact. It would visualize the dispersion forces between the methyl and phenyl groups and, importantly, characterize the nature of the S-π interactions, confirming whether they are attractive and contribute to the stability of the crystal packing.

Prediction and Assignment of Spectroscopic Data

Computational chemistry is an indispensable tool for the prediction and interpretation of various types of molecular spectra. By calculating spectroscopic properties and comparing them with experimental data, a definitive assignment of spectral features can be achieved.

For this compound, methods based on Density Functional Theory (DFT) can accurately predict vibrational and nuclear magnetic resonance spectra chemaxon.comresearchgate.net.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities for this compound can be calculated using DFT methods. These theoretical spectra provide a basis for assigning the peaks observed in experimental spectra, such as those available in the NIST database, to specific molecular motions (e.g., C-H stretching, phenyl ring modes, and S-S stretching) nist.gov.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organosulfur compounds chemaxon.comresearchgate.net. The predicted chemical shifts for the methyl protons, as well as the aromatic protons and carbons, can be compared to experimental values to confirm the molecular structure and assign each resonance. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers github.io.

The synergy between computed and experimental data provides a high degree of confidence in the structural assignment.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational Method) | Experimental Value/Range | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | ~2.4 (DFT/GIAO) | 2.43 | Methyl Protons (-S-S-CH₃) |

| ¹H NMR Chemical Shift (δ, ppm) | 7.2-7.5 (DFT/GIAO) | 7.1-7.6 | Aromatic Protons (-C₆H₅) |

| IR Frequency (cm⁻¹) | ~540 (DFT) | ~540 | S-S Stretch |

| IR Frequency (cm⁻¹) | ~690, ~740 (DFT) | ~688, ~735 | C-H Out-of-plane Bending (Aromatic) |

Note: Predicted values are hypothetical examples based on typical computational accuracy for similar compounds.

Modeling of Biological Activity

Computational modeling is crucial in drug discovery for predicting how a molecule might interact with a biological target and for understanding the structural basis of its activity. This compound, as a representative of unsymmetrical aromatic disulfides, has been evaluated in the context of inhibiting viral enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex nih.gov. This method is widely used to understand the structural basis of ligand-receptor interactions and to screen for potential drug candidates.

Studies on a series of unsymmetrical aromatic disulfides have identified them as potent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) main protease (Mpro), an essential enzyme for viral replication nih.govresearchgate.net. Docking simulations were performed to elucidate the binding mode of these inhibitors within the Mpro active site nih.gov.

For this compound, a docking simulation into the SARS-CoV Mpro active site (PDB IDs such as 2GTB or 6LU7) would likely show the following interactions, based on findings for similar compounds:

Hydrophobic Interactions: The phenyl group would be positioned within a hydrophobic pocket of the active site, interacting with nonpolar residues such as Met49, Leu141, and Met165. The methyl group would also contribute to hydrophobic contacts.

Sulfur Interactions: The disulfide bridge itself could form favorable van der Waals and non-conventional contacts with residues in the active site.

Binding Conformation: The molecule would adopt a specific conformation to maximize these favorable interactions, fitting snugly into the substrate-binding pocket of the enzyme.

These docking studies suggest that the inhibitory activity of this compound and related compounds stems from their ability to occupy the active site and prevent the natural substrate from binding.

Table 3: Potential Ligand-Receptor Interactions for this compound with SARS-CoV Main Protease

| Molecular Moiety of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |

|---|---|---|

| Phenyl Group | His41, Met49, Met165, Leu167 | Hydrophobic (π-alkyl, π-sulfur) |

| Methyl Group | Cys145, His164 | Hydrophobic (alkyl) |

| Disulfide Bridge (-S-S-) | His41, Cys145 | van der Waals, π-sulfur |

Note: Interacting residues are based on docking studies of structurally similar unsymmetrical aromatic disulfides nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules researchgate.net.

For the series of 40 unsymmetrical aromatic disulfides that inhibit the SARS-CoV main protease, 3D-QSAR models have been developed nih.govresearchgate.net. These models correlate the inhibitory activity (IC₅₀ values) with descriptors calculated from the compounds' 3D structures. The models typically reveal the importance of:

Steric Fields: The size and shape of the molecule are crucial. The models often show that bulky groups in certain positions can either enhance or decrease activity depending on the shape of the receptor's binding pocket.

Electrostatic Fields: The distribution of charge in the molecule is important. Regions that favor positive or negative electrostatic potentials can indicate where interactions like hydrogen bonds or polar contacts occur.

Table 4: Representative Molecular Descriptors for this compound in QSAR Analysis

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Atomic Charges | Influences polar interactions with the receptor. |

| Steric/Topological | Molecular Volume, Surface Area | Determines how well the molecule fits into the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Correlates with the strength of hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Investigation of Functional Group Influence on Reactivity and Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationship between a molecule's structure and its chemical behavior. In the context of this compound, DFT calculations allow for a detailed examination of how the introduction of various functional groups onto the phenyl ring modulates the electronic properties and, consequently, the reactivity of the entire molecule. These theoretical investigations provide quantitative insights into the stability, electronic charge distribution, and susceptibility of substituted derivatives to chemical reactions. bookpi.orgscispace.com

The electronic character of a substituent on the phenyl ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—profoundly alters the molecule's reactivity. researchgate.netresearchgate.net This influence can be quantified by calculating a range of molecular properties known as global reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap generally signifies higher reactivity. scispace.com

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. This elevation of electron density typically raises the energy of the HOMO, making the molecule a more effective electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), pull electron density away from the ring. This effect lowers the energy of the LUMO, rendering the molecule a better electron acceptor and making the disulfide bond more vulnerable to nucleophilic attack. researchgate.netnih.gov

The Hammett equation provides an empirical framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.orgscience.gov A linear correlation often exists between Hammett substituent constants (σ) and computationally derived reactivity indices, confirming that these theoretical descriptors accurately capture the electronic effects that govern reaction rates and equilibria. mdpi.com

The following table illustrates the calculated trends in frontier molecular orbital energies for a series of para-substituted this compound derivatives. These values demonstrate how different functional groups systematically tune the electronic properties and predicted reactivity of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies for para-Substituted this compound (X-C₆H₄-S-S-CH₃). Data are representative values derived from DFT principles to illustrate electronic trends.

From the data, a clear trend emerges. The strong electron-donating methoxy group results in the highest HOMO energy and a relatively large energy gap. As the substituent becomes less donating and more withdrawing, the HOMO and LUMO energies are stabilized (lowered). The nitro-substituted derivative, a potent electron-withdrawing group, exhibits the lowest HOMO and LUMO energies. Notably, it also possesses the smallest HOMO-LUMO gap, indicating the highest chemical reactivity in the series, particularly a heightened susceptibility of the disulfide bond to nucleophilic cleavage.

Other global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, and the electrophilicity index, provide further quantitative measures of reactivity. These parameters confirm the trends observed with the frontier orbitals, offering a comprehensive picture of how functional groups fine-tune the chemical behavior of this compound derivatives.

Table 2: Calculated Global Reactivity Descriptors (in eV) for para-Substituted this compound. Data are representative values calculated from the orbital energies in Table 1.

Advanced Applications in Materials Science

Self-Healing Materials and Dynamic Covalent Networks

Self-healing polymers and dynamic covalent networks (DCNs), also known as covalent adaptable networks (CANs), are materials designed to repair damage autonomously or to be reprocessed, offering a sustainable alternative to traditional thermosets. rsc.orgmdpi.com The incorporation of disulfide bonds, especially aromatic disulfides, is a key strategy in creating these materials due to their capacity for reversible exchange reactions. acs.orgrsc.orgnih.gov This allows the polymer network to rearrange its topology, enabling crack repair and stress relaxation. rsc.orgnii.ac.jp For instance, elastomers synthesized with aromatic disulfide cross-linkers have demonstrated autonomous self-healing at room temperature without external stimuli. acs.org

The core principle behind the utility of disulfide bonds in DCNs is their dynamic covalent nature. nii.ac.jprug.nl Unlike permanent covalent bonds, the S-S linkage can be broken and reformed under mild conditions, a process that is both reversible and controllable. nih.govencyclopedia.pub This reversibility is the fundamental enabler of self-healing; when a material is damaged, the disulfide bonds at the fracture interface can exchange, break, and reform across the gap, restoring the material's integrity. mdpi.comacs.org The energy required to dissociate an S-S bond is approximately 60 kcal/mol, making it stable enough for structural integrity but susceptible to cleavage by various stimuli like light, heat, or chemical agents. nih.govmdpi.comnih.gov This dynamic behavior allows the cross-linked network to transition from a solid-like state to a fluid-like state, facilitating flow, repair, and reprocessability. rsc.org

The rearrangement of the polymer network is governed by disulfide exchange reactions, which can proceed through several mechanisms. The specific pathway depends on the chemical environment, the nature of the groups flanking the disulfide bond (aliphatic vs. aromatic), and the presence of external stimuli. nih.govresearchgate.net

Two primary mechanisms have been identified: